molecular formula C13H12F3N3O2 B168764 N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 129476-61-5

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide

カタログ番号 B168764
CAS番号: 129476-61-5
分子量: 299.25 g/mol
InChIキー: BRDJQRIUIQTCSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide” is a compound that has been synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone . This compound has potential biological applications .


Synthesis Analysis

The synthesis of this compound involves the use of 4-aminophenazone, also known as antipyrine . The resulting compounds were screened against human recombinant alkaline phosphatase .


Chemical Reactions Analysis

The synthesized compounds were tested for their inhibitory potential against recombinant human and rat ecto-5′-nucleotidases . All benzamide derivatives inhibited APs to a lesser degree than e5-NT .

科学的研究の応用

Biological Evaluation

These compounds have been synthesized and evaluated for their biological applications . They were screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) .

Inhibitory Potential

These compounds were also tested for their inhibitory potential against recombinant human and rat ecto-5′-nucleotidases (h-e5-NT & r -e5-NT, respectively) . All benzamide derivatives inhibited APs to a lesser degree than e5-NT .

Medicinal Chemistry

The reported compounds are of considerable interest for further applications in the field of medicinal chemistry as these compounds have potential to bind nucleotide protein targets .

Docking and DFT Study

A docking, DFT, and structural study of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide was conducted . The compound was characterized by single crystal XRD analysis .

Interaction Energy Calculations

Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly .

Quantum Parameters Investigation

The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .

Docking with Ampicillin-CTX-M-15

The prepared compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of −5.26 kcal/mol .

Synthesis and Characterization

These compounds were synthesized and characterized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . Moreover, the compound was characterized by single crystal XRD analysis .

作用機序

Target of Action

The primary targets of this compound are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and the regulation of extracellular matrix calcification .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This results in a decrease in the activity of these enzymes, which can have significant effects on the biochemical pathways they are involved in .

Biochemical Pathways

The inhibition of alkaline phosphatases can affect several biochemical pathways. For instance, the inhibition of h-TNAP can disrupt bone mineralization, leading to bone disorders . Similarly, the inhibition of h-IAP can affect lipid metabolism, potentially leading to metabolic disorders .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of alkaline phosphatases. This can lead to a disruption in the normal functioning of cells, particularly those involved in bone mineralization and lipid metabolism . The exact effects would depend on the specific enzymes that are inhibited and the extent of their inhibition .

特性

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-8-10(17-12(21)13(14,15)16)11(20)19(18(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDJQRIUIQTCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。